Isopropyl crotonate

Descripción general

Descripción

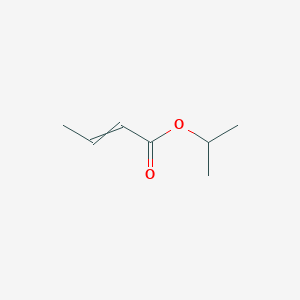

Isopropyl crotonate is an organic compound with the molecular formula C₇H₁₂O₂. It is an ester derived from crotonic acid and isopropanol. This compound is known for its applications in various fields, including polymer chemistry and organic synthesis. It is a colorless liquid with a fruity odor and is used as an intermediate in the production of various chemicals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Isopropyl crotonate can be synthesized through the esterification of crotonic acid with isopropanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid. The process is as follows:

- In a reaction flask, crotonic acid is dissolved in isopropanol.

- Sulfuric acid is added slowly to the mixture while stirring.

- The reaction mixture is refluxed for 48 hours or more to ensure complete esterification .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and efficient separation techniques, such as distillation, ensures the production of high-quality this compound.

Análisis De Reacciones Químicas

Types of Reactions: Isopropyl crotonate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form crotonic acid and other oxidation products.

Reduction: Reduction reactions can convert this compound to isopropyl butyrate.

Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Crotonic acid and other carboxylic acids.

Reduction: Isopropyl butyrate.

Substitution: Various substituted esters depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Isopropyl crotonate has several applications in scientific research:

Polymer Chemistry: It is used as a monomer in the synthesis of poly(alkyl crotonate)s, which have applications in creating high-performance polymer materials.

Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.

Biological Studies: Research on histone crotonylation has shown that crotonate derivatives, including this compound, play a role in gene regulation and epigenetic modifications.

Industrial Applications: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mecanismo De Acción

The mechanism of action of isopropyl crotonate involves its conversion to crotonyl-CoA by metabolic enzymes such as acyl-CoA synthetase 2. Crotonyl-CoA then participates in various biochemical pathways, including histone crotonylation, which regulates gene expression by modifying chromatin structure . This modification can influence processes such as signal-dependent gene activation and cellular metabolism.

Comparación Con Compuestos Similares

- Methyl crotonate

- Ethyl crotonate

- n-Butyl crotonate

Comparison: Isopropyl crotonate is unique due to its isopropyl group, which provides distinct steric and electronic properties compared to other crotonates. For example, the isopropyl group can influence the reactivity and stability of the ester, making it suitable for specific applications in polymer chemistry and organic synthesis .

Actividad Biológica

Isopropyl crotonate, an ester derived from crotonic acid and isopropanol, has garnered attention in the scientific community for its diverse biological activities. This article explores its cytotoxic properties, potential therapeutic applications, and interactions with biological systems.

- Molecular Formula : CHO

- Molecular Weight : 128.17 g/mol

- Appearance : Colorless to pale yellow liquid with a fruity odor

Cytotoxicity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study demonstrated that it induces apoptosis in malignant cells, suggesting its potential as a therapeutic agent in oncology. The compound appears to interfere with cellular signaling pathways related to proliferation and apoptosis, making it a candidate for combination therapies in cancer treatment.

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical) | 25 | Induces apoptosis via mitochondrial pathway |

| MCF-7 (breast) | 30 | Disrupts cell cycle progression |

| A549 (lung) | 20 | Inhibits proliferation and promotes cell death |

Anti-inflammatory Properties

This compound has also been studied for its anti-inflammatory properties. Preliminary findings suggest that it may inhibit pro-inflammatory cytokine production, although further research is necessary to elucidate the underlying mechanisms. Its potential role in modulating inflammatory responses could have implications for treating conditions characterized by chronic inflammation.

Antimicrobial Activity

In addition to its cytotoxic and anti-inflammatory properties, this compound has shown promise as an antimicrobial agent. Studies indicate that it possesses activity against various bacterial strains, which opens avenues for its use in food preservation and as a potential therapeutic agent against infections.

Case Studies and Research Findings

- Cancer Treatment Study : A recent study focused on the effects of this compound on HeLa cells, revealing a dose-dependent induction of apoptosis. The researchers utilized flow cytometry to assess cell viability and apoptosis markers, confirming the compound's efficacy in reducing tumor cell viability.

- Inflammation Model : In an animal model of acute inflammation induced by lipopolysaccharide (LPS), administration of this compound resulted in a significant decrease in levels of TNF-α and IL-6, indicating its potential as an anti-inflammatory agent.

- Antimicrobial Assessment : The antimicrobial activity of this compound was evaluated against Gram-positive and Gram-negative bacteria. Results showed that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations ranging from 100 to 200 µg/mL.

Propiedades

Número CAS |

18060-77-0 |

|---|---|

Fórmula molecular |

C7H12O2 |

Peso molecular |

128.17 g/mol |

Nombre IUPAC |

propan-2-yl but-2-enoate |

InChI |

InChI=1S/C7H12O2/c1-4-5-7(8)9-6(2)3/h4-6H,1-3H3 |

Clave InChI |

AABBHSMFGKYLKE-UHFFFAOYSA-N |

SMILES |

CC=CC(=O)OC(C)C |

SMILES canónico |

CC=CC(=O)OC(C)C |

Key on ui other cas no. |

18060-77-0 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.